N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-propyloxalamide
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Description
N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-propyloxalamide is a useful research compound. Its molecular formula is C20H30N4O2 and its molecular weight is 358.486. The purity is usually 95%.
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Scientific Research Applications
Alpha-Adrenergic Receptor Antagonism
Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines have been synthesized to develop new α1-adrenoceptor antagonists with a uroselective profile, aiming at therapeutic targets for conditions such as hypertension and benign prostatic hyperplasia. These compounds displayed high-to-moderate affinity for the α1-adrenoceptor, behaving as antagonists with a preference for the α1A-adrenoceptor subtype, indicating their potential in uroselectivity and cardiovascular impact (A. Rak et al., 2016).
Anticonvulsant Activity
Hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, incorporating chemical fragments of known antiepileptic drugs, have shown broad spectra of activity in preclinical seizure models. This research underlines the potential of these compounds for developing new anticonvulsant therapies, highlighting the relevance of exploring novel chemical derivatives for epilepsy treatment (K. Kamiński et al., 2015).
Cognitive Enhancement
Studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, a nicotinic acetylcholine receptor (nAChR) ligand, have shown positive effects in rodent and primate models of cognitive enhancement. The compound exhibits a reduced propensity to activate peripheral ganglionic type receptors, indicating its potential as a treatment for cognitive disorders, thereby suggesting a research avenue for N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-propyloxalamide if structurally or functionally related (N. Lin et al., 1997).
Organocatalysis and Enantioselectivity
The synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity through organocatalytic methods underlines the importance of asymmetric synthesis in producing compounds with significant biological activities. This approach is crucial for developing pharmaceuticals with precise target interactions, suggesting potential methodologies for synthesizing and studying compounds like this compound (Xiao-Hua Chen et al., 2009).
Properties
IUPAC Name |
N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-3-9-21-19(25)20(26)22-14-18(24-10-4-5-11-24)15-6-7-17-16(13-15)8-12-23(17)2/h6-7,13,18H,3-5,8-12,14H2,1-2H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWHUYHBVXCZNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.